EB-0176

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

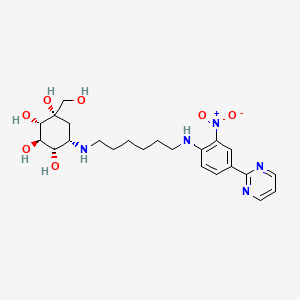

C23H33N5O7 |

|---|---|

分子量 |

491.5 g/mol |

IUPAC名 |

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-(2-nitro-4-pyrimidin-2-ylanilino)hexylamino]cyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C23H33N5O7/c29-14-23(33)13-17(19(30)20(31)21(23)32)25-9-4-2-1-3-8-24-16-7-6-15(12-18(16)28(34)35)22-26-10-5-11-27-22/h5-7,10-12,17,19-21,24-25,29-33H,1-4,8-9,13-14H2/t17-,19-,20+,21-,23-/m0/s1 |

InChIキー |

MZOLIRUJMQEVFZ-BYGOBXPBSA-N |

異性体SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)C3=NC=CC=N3)[N+](=O)[O-] |

正規SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)C3=NC=CC=N3)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Antiviral Mechanism of EB-0176: A Potent Dual Inhibitor of ER α-Glucosidases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EB-0176 is a novel N-substituted derivative of valiolamine, demonstrating potent inhibitory activity against the host cell's endoplasmic reticulum (ER) α-glucosidases I and II. This dual inhibition disrupts the crucial ER quality control (ERQC) machinery, a pathway exploited by a wide range of enveloped viruses for the proper folding of their glycoproteins. By inducing misfolding of these viral proteins, this compound effectively hinders virion assembly and reduces infectivity, positioning it as a promising candidate for broad-spectrum antiviral therapy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting Host-Cell Glycoprotein Folding

The primary mechanism of action of this compound is the competitive inhibition of two key enzymes in the host cell's ER quality control (ERQC) pathway: α-glucosidase I (α-GluI) and α-glucosidase II (α-GluII).[1][2] These enzymes are critical for the proper folding of nascent glycoproteins, including the envelope proteins of many viruses.[3][4][5]

The ERQC machinery ensures that only correctly folded and assembled glycoproteins are transported to their final destinations. This process begins with the transfer of a glucose-containing oligosaccharide to the nascent polypeptide chain. α-GluI and α-GluII sequentially cleave the terminal glucose residues, a critical step for the glycoprotein to interact with ER chaperones like calnexin and calreticulin, which facilitate proper folding.[3]

By inhibiting α-GluI and α-GluII, this compound prevents the trimming of these glucose residues. This leads to the accumulation of misfolded viral glycoproteins in the ER, which are subsequently targeted for degradation. The disruption of this process has a multi-pronged antiviral effect:

-

Inhibition of Virion Assembly: The lack of properly folded envelope glycoproteins prevents the correct assembly of new viral particles.[6]

-

Reduced Virion Infectivity: Any viral particles that are released may incorporate misfolded glycoproteins, rendering them non-infectious.

-

Broad-Spectrum Potential: As this mechanism targets a host-cell pathway utilized by numerous enveloped viruses, this compound has the potential for broad-spectrum antiviral activity against existing and emerging viral threats.[1][2][5]

Quantitative Inhibitory Activity

This compound has demonstrated potent, low-micromolar to nanomolar inhibition of both ER α-glucosidase I and II. The inhibitory concentrations (IC50) are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | ER α-Glucosidase I | 0.6439 |

| This compound | ER α-Glucosidase II | 0.0011 |

Data sourced from publicly available chemical datasheets.

Signaling Pathway and Molecular Interactions

The interaction of this compound with the active site of ER α-glucosidase II has been elucidated through high-resolution crystal structures of the enzyme in complex with various valiolamine derivatives.[1][2][7] These studies reveal that the N-substituted side chain of these inhibitors, including the pyrimidine group in this compound, makes extensive interactions with all four subsites of the enzyme's active site, contributing to its high potency.[1][7]

Caption: Mechanism of action of this compound in disrupting viral glycoprotein folding.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of N-substituted valiolamine derivatives like this compound.[1][2]

ER α-Glucosidase Inhibition Assay

This assay is designed to determine the concentration of the inhibitor required to reduce the enzymatic activity of α-glucosidase I and II by 50% (IC50).

Materials:

-

Recombinant human ER α-glucosidase I and II

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.0)

-

This compound (or other inhibitors) at various concentrations

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the fluorophore).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay quantifies the ability of the compound to inhibit the production of infectious viral particles in a cell-based system.

Materials:

-

Susceptible host cells (e.g., Vero cells for Dengue virus or SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium

-

This compound at various concentrations

-

Reagents for quantifying viral yield (e.g., plaque assay or TCID50 assay)

Protocol:

-

Seed host cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified period.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After the infection period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Harvest the supernatant containing the progeny virus.

-

Determine the viral titer in the supernatant using a standard method like a plaque assay or TCID50 assay.

-

Calculate the reduction in viral yield for each concentration of this compound compared to the untreated control.

-

Determine the EC50 (half-maximal effective concentration) by plotting the percentage of viral yield reduction against the log of the inhibitor concentration.

Caption: Experimental workflow for the virus yield reduction assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of broad-spectrum antiviral agents. Its mechanism of action, targeting host-cell ER α-glucosidases, offers a high barrier to the development of viral resistance. Future research should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and safety assessments to advance this compound towards clinical development. The detailed understanding of its interaction with the target enzymes provides a strong foundation for further structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Valiolamine (83465-22-9) for sale [vulcanchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

EB-0176: A Technical Whitepaper on a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EB-0176 is a novel N-substituted derivative of valiolamine demonstrating potent inhibitory activity against endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the ER quality control (ERQC) machinery, a critical pathway for the proper folding of glycoproteins of many enveloped viruses. By inducing the misfolding of viral glycoproteins, this compound presents a promising host-targeting, broad-spectrum antiviral strategy against a range of existing and emerging viral pathogens. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Unlike direct-acting antivirals which target specific viral proteins and are susceptible to resistance, host-targeting antivirals (HTAs) inhibit cellular pathways that viruses rely on for replication. This compound is a potent HTA that targets the host ER α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins, a key step in the calnexin/calreticulin cycle of glycoprotein folding. By inhibiting these enzymes, this compound disrupts the proper folding of viral envelope glycoproteins, leading to a reduction in infectious virion production.

Mechanism of Action

This compound is a competitive inhibitor of ER α-glucosidases I and II. Its inhibitory activity is significantly more potent than the parent compound, valiolamine. The proposed mechanism of action involves the binding of this compound to the active sites of these enzymes, preventing the cleavage of terminal glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of viral glycoprotein folding and trafficking has several downstream antiviral effects, including:

-

Impaired virion assembly and budding.

-

Reduced infectivity of released virions.

-

Decreased binding of virions to host cell receptors.

Quantitative Efficacy Data

The inhibitory potency of this compound and related N-substituted valiolamine derivatives has been quantified against both the target enzymes (ER α-glucosidases I and II) and specific viruses.

| Compound | ER α-Glu I IC50 (µM) | ER α-Glu II IC50 (µM) | Dengue Virus (DENV) EC50 (µM) | SARS-CoV-2 EC50 (µM) |

| This compound | 0.6439 [1][2] | 0.0011 [1][2] | Data Not Available | Data Not Available |

| EB-0150 | Data Not Available | Data Not Available | 1.4 | 12.3[1] |

| EB-0281 | Data Not Available | Data Not Available | Data Not Available | 9.5[1] |

| EB-0156 | Data Not Available | Data Not Available | 18.2 | >100[1] |

| EB-0288 | Data Not Available | Data Not Available | >1000 | 53.7[1] |

| UV-4 (Reference Compound) | Data Not Available | Data Not Available | Data Not Available | 24.5[1] |

Note: The provided data for this compound is for its enzymatic inhibition. Antiviral efficacy data for this compound against specific viruses was not available in the public domain. Data for related compounds from the same chemical series are presented for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of N-substituted valiolamine derivatives.

ER α-Glucosidase I and II Inhibition Assay

This assay determines the in vitro potency of compounds to inhibit the enzymatic activity of ER α-glucosidases I and II.

-

Enzyme Source: Recombinant human ER α-glucosidase I and II.

-

Substrate: 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).

-

Procedure:

-

A reaction mixture containing the enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0) is prepared.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of a high pH buffer (e.g., glycine-NaOH buffer, pH 10.6).

-

The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

-

Antiviral Activity Assay (Virus Yield Reduction Assay)

This cell-based assay quantifies the ability of a compound to inhibit the replication of a virus.

-

Cell Line: A susceptible cell line for the virus of interest (e.g., Calu-3 for SARS-CoV-2, Vero for Dengue virus).

-

Virus: The specific virus strain to be tested.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are pre-treated with serial dilutions of the test compound for a specified time.

-

The cells are then infected with the virus at a known multiplicity of infection (MOI).

-

After an adsorption period, the virus inoculum is removed, and fresh media containing the corresponding concentration of the test compound is added.

-

The plates are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

-

The supernatant containing progeny virus is collected.

-

The viral titer in the supernatant is determined using a suitable method, such as a plaque assay or a TCID50 assay.

-

The effective concentration of the compound that reduces the viral yield by 50% (EC50) is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of ER α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of this compound in disrupting viral glycoprotein folding.

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Screening

The diagram below outlines a typical workflow for screening and characterizing antiviral compounds like this compound.

Caption: General workflow for antiviral drug discovery.

Conclusion

This compound represents a promising lead compound in the development of broad-spectrum antiviral therapies. Its potent inhibition of host ER α-glucosidases I and II offers a mechanism to combat a wide array of enveloped viruses by disrupting a fundamental viral replication step. Further investigation into its in vivo efficacy, pharmacokinetic profile, and activity against a broader panel of viruses is warranted to fully realize its therapeutic potential. The detailed methodologies and mechanistic understanding provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing novel antiviral strategies.

References

EB-0176: A Technical Guide on a Novel ER Alpha-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176 is a potent, N-substituted derivative of valiolamine that demonstrates significant inhibitory activity against endoplasmic reticulum (ER) alpha-glucosidases I and II. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory potency, antiviral activity, and the underlying mechanism of action. The information is intended to support further research and development of this promising compound as a potential broad-spectrum antiviral agent.

Introduction to ER Alpha-Glucosidase Inhibition

The endoplasmic reticulum is a critical organelle for the proper folding and maturation of glycoproteins, many of which are essential for viral replication. ER alpha-glucosidases I and II are key enzymes in the glycoprotein quality control pathway, responsible for trimming glucose residues from N-linked glycans. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can disrupt the assembly and release of new viral particles. This host-targeted approach offers the potential for broad-spectrum antiviral activity with a higher barrier to the development of resistance compared to direct-acting antivirals.

Quantitative Data Summary for this compound

The following tables summarize the in vitro inhibitory and antiviral activities of this compound.

Table 1: Inhibitory Activity of this compound against ER Alpha-Glucosidases [1]

| Enzyme Target | IC50 (μM) |

| ER α-Glucosidase I | 0.6439 |

| ER α-Glucosidase II | 0.0011 |

Table 2: Antiviral Activity of this compound [1]

| Virus | Cell Line | IC50 (μM) |

| Dengue virus (DENV-2) | Vero | >100 |

| SARS-CoV-2 | Calu-3 | >100 |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of ER alpha-glucosidases I and II, interfering with the glycoprotein folding and quality control pathway within the endoplasmic reticulum.

References

The Pivotal Role of Valiolamine Derivatives in Advancing Antiviral Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral agents. In this context, host-targeted antivirals, which act on cellular factors essential for viral replication, present a promising strategy to combat a wide array of viruses and mitigate the development of drug resistance. Among these, valiolamine derivatives have garnered significant attention for their potent inhibitory effects on key host enzymes involved in the lifecycle of numerous enveloped viruses. This technical guide provides an in-depth exploration of the role of valiolamine derivatives in antiviral research, detailing their mechanism of action, summarizing key quantitative data, and providing experimental protocols and pathway visualizations to aid in future drug development endeavors.

Mechanism of Action: Targeting Host Glycoprotein Processing

Valiolamine and its N-substituted derivatives are potent inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3][4][5] These host enzymes are critical for the proper folding and quality control of glycoproteins, including the envelope proteins of many viruses.[1][3][5] By inhibiting these glucosidases, valiolamine derivatives disrupt the normal processing of viral glycoproteins, leading to misfolding.[1][2] This misfolding can, in turn, impede virion assembly, reduce the infectivity of newly produced virus particles, and ultimately suppress viral replication.[1][2] This host-centric mechanism of action provides a basis for broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][5][6]

The antiviral mechanism of ER α-glucosidase inhibitors can also exhibit virus-specific nuances. In the case of Dengue virus, the primary effect is the disruption of the processing of the viral envelope proteins prM and E.[2] For SARS-CoV, it has been proposed that these inhibitors may also modulate the glycosylation of the host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby potentially impacting viral entry.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Investigating the Antiviral Spectrum of EB-0176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176, a novel N-substituted derivative of valiolamine, has emerged as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action positions it as a promising broad-spectrum antiviral agent against a range of enveloped viruses. By disrupting the crucial process of viral glycoprotein folding and maturation, this compound offers a host-targeted approach that may circumvent the development of viral resistance. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, summarizing available quantitative data, and presenting key experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global health. The development of broad-spectrum antiviral agents is a critical strategy to combat known and future viral threats. This compound is a small molecule inhibitor of the host cellular enzymes ER α-glucosidase I and II, which are essential for the proper folding of glycoproteins.[1] Many enveloped viruses, which include a multitude of clinically significant pathogens, rely on the host's ER quality control machinery for the correct conformation of their surface glycoproteins.[2] By targeting these host enzymes, this compound disrupts the viral life cycle at the stage of virion assembly and release, a mechanism that holds promise for activity against a wide array of viruses.

Mechanism of Action: Inhibition of ER α-Glucosidase and Disruption of the Calnexin-Calreticulin Cycle

The antiviral activity of this compound stems from its potent inhibition of ER α-glucosidases I and II. These enzymes play a pivotal role in the calnexin-calreticulin (CNX/CRT) cycle, a critical component of the cellular machinery for the quality control of glycoprotein folding in the endoplasmic reticulum.

Newly synthesized viral envelope glycoproteins enter the ER and undergo N-linked glycosylation, resulting in a glycan precursor with three terminal glucose residues. ER α-glucosidase I removes the terminal glucose, and α-glucosidase II removes the second glucose residue. The resulting monoglucosylated glycoprotein is then recognized and bound by the lectin-like chaperones, calnexin and calreticulin. This interaction prevents the aggregation of folding intermediates and retains the glycoprotein in the ER for proper folding. Once correctly folded, the final glucose residue is removed by α-glucosidase II, and the mature glycoprotein can exit the ER and proceed through the secretory pathway to be incorporated into new virions.

This compound, as a competitive inhibitor of α-glucosidases I and II, prevents the trimming of glucose residues from the N-linked glycans of viral glycoproteins. This disruption of the CNX/CRT cycle leads to an accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The consequences for viral replication are twofold: a reduction in the pool of correctly folded envelope glycoproteins available for virion assembly, and the potential incorporation of aberrant glycoproteins into new virions, rendering them non-infectious.

Antiviral Spectrum of this compound and N-Substituted Valiolamine Derivatives

This compound is a potent inhibitor of ER α-glucosidases I and II with IC50s of 0.6439 and 0.0011 μM, respectively.[1] The antiviral activity of this compound and other N-substituted valiolamine derivatives has been evaluated against several enveloped viruses. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds against Dengue Virus (DENV) and SARS-CoV-2

| Compound | Target Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | DENV-2 | Vero | Virus Yield Reduction | >100 | >100 | - |

| This compound | SARS-CoV-2 | Calu-3 | Virus Yield Reduction | 70.0 | >100 | >1.4 |

| N-decanoyl-valiolamine | DENV-2 | Vero | Virus Yield Reduction | 1.4 | >100 | >71 |

| N-decanoyl-valiolamine | SARS-CoV-2 | Calu-3 | Virus Yield Reduction | 12.3 | >100 | >8.1 |

| N-nonyl-valiolamine | DENV-2 | Vero | Virus Yield Reduction | 18.2 | >100 | >5.5 |

| N-nonyl-valiolamine | SARS-CoV-2 | Calu-3 | Virus Yield Reduction | >100 | >100 | - |

Data sourced from Karade et al., J Med Chem, 2021.[3]

Table 2: General Antiviral Activity of ER α-Glucosidase Inhibitors against Various Enveloped Viruses

| Virus Family | Representative Viruses | General Efficacy of ER α-Glucosidase Inhibitors |

| Flaviviridae | Dengue virus, Hepatitis C virus (HCV) | Potent inhibition of viral replication and virion production observed in vitro and in some in vivo models. |

| Coronaviridae | SARS-CoV, SARS-CoV-2 | Inhibition of viral replication and syncytia formation. |

| Orthomyxoviridae | Influenza A and B viruses | In vivo activity has been demonstrated for some iminosugar derivatives. |

| Herpesviridae | Herpes Simplex Virus (HSV) | Antiviral activity has been reported for some derivatives. |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Early studies showed modest reduction in viral titers. |

This table provides a general overview. Specific activities can vary significantly between different compounds and viral strains.

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves cell-based assays that quantify the inhibition of viral replication. The Virus Yield Reduction Assay and the Plaque Reduction Assay are two standard methods used for this purpose.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced by infected cells in the presence of a test compound.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for one to two rounds of viral replication (typically 24-72 hours, depending on the virus).

-

Harvesting: After incubation, collect the cell culture supernatant which contains the progeny virus.

-

Titration: Determine the viral titer in the harvested supernatant using a suitable method such as a plaque assay or a focus-forming assay.

-

Data Analysis: The percentage of virus inhibition is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined by non-linear regression analysis.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Detailed Methodology:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.

Conclusion

This compound represents a promising new class of broad-spectrum antiviral agents. Its mechanism of action, targeting host ER α-glucosidases, offers a high barrier to the development of viral resistance. The available data demonstrates its in vitro efficacy against key enveloped viruses, including Dengue virus and SARS-CoV-2. Further investigation into its activity against a wider range of viruses, along with in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other N-substituted valiolamine derivatives as a potential new tool in the fight against viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

EB-0176: A Broad-Spectrum Antiviral Agent Targeting Viral Glycoprotein Folding

For Immediate Release

This technical whitepaper provides an in-depth analysis of EB-0176, a novel N-substituted valiolamine derivative, and its potent inhibitory effects on the proper folding of viral glycoproteins. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, critical host cell enzymes in the N-linked glycosylation pathway.[1][2] Most enveloped viruses rely on the host cell's ER quality control machinery for the correct folding of their surface glycoproteins, which are essential for viral entry and replication.[1] By inhibiting α-glucosidases I and II, this compound disrupts the calnexin/calreticulin cycle, a key chaperone system for glycoprotein folding in the ER. This disruption leads to misfolded viral glycoproteins, which can result in reduced viral infectivity and virion assembly.

Quantitative Data

The inhibitory potency of this compound against ER α-glucosidases and its antiviral efficacy have been quantified in several studies.

| Target Enzyme | IC50 (μM) | Reference |

| ER α-Glucosidase I | 0.6439 | [1][2] |

| ER α-Glucosidase II | 0.0011 | [1][2] |

Table 1: In vitro inhibitory activity of this compound against ER α-glucosidases I and II.

| Virus | EC50 (μM) | Cell Line | Reference |

| Dengue Virus (DENV) | 1.9 ± 0.2 | Vero | 1 |

| SARS-CoV-2 | 1.1 ± 0.1 | Vero | 1 |

Table 2: In vitro antiviral activity of this compound against Dengue Virus and SARS-CoV-2.

Signaling Pathway: The Calnexin/Calreticulin Cycle

The primary mechanism of action of this compound is the disruption of the calnexin/calreticulin cycle. This cycle is a critical component of the ER's quality control system for newly synthesized glycoproteins.

Experimental Protocols

ER α-Glucosidase Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against ER α-glucosidases I and II.

Materials:

-

Recombinant human ER α-glucosidase I and II

-

4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) as a fluorogenic substrate

-

This compound

-

Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, the respective glucosidase enzyme, and the assay buffer.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the 4-MUG substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against a specific virus, such as Dengue virus or SARS-CoV-2.

Materials:

-

Vero cells (or other susceptible cell line)

-

Virus stock (e.g., DENV, SARS-CoV-2)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

96-well or 6-well plates

Procedure:

-

Seed Vero cells in plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-treat the cell monolayers with the diluted this compound for a specified time (e.g., 1 hour) at 37°C.

-

Infect the cells with a known titer of the virus for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add an overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days).

-

Fix the cells with a fixative (e.g., 4% paraformaldehyde).

-

Remove the overlay and stain the cells with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral activity of this compound.

References

Foundational Research on N-Substituted Valiolamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted valiolamine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent biological activities. This technical guide provides an in-depth overview of the foundational research on these derivatives, focusing on their synthesis, mechanism of action, and structure-activity relationships. The information is tailored for researchers, scientists, and professionals involved in drug development.

Introduction to N-Substituted Valiolamine Derivatives

Valiolamine is an aminocyclitol that serves as a crucial scaffold for the development of potent α-glucosidase inhibitors. N-substitution of valiolamine has been shown to significantly enhance its inhibitory activity compared to the parent compound and the corresponding N-substituted valienamine derivatives.[1][2] These derivatives have primarily been investigated for their therapeutic potential as oral antidiabetic agents and broad-spectrum antiviral agents.[1][3]

Synthesis of N-Substituted Valiolamine Derivatives

The principal synthetic strategy for preparing N-substituted valiolamine derivatives is through the reductive amination of a branched-chain inosose derivative with a suitable amine.[1][4] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ to yield the desired N-substituted product.[1]

General Experimental Protocol for Reductive Amination

The following protocol outlines a general method for the synthesis of N-substituted valiolamine derivatives:

-

Reaction Setup: A solution of the branched-chain inosose derivative in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Amine Addition: The desired primary amine is added to the solution.

-

Reducing Agent: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the protected N-substituted valiolamine derivative.[1]

-

Deprotection: The protecting groups (e.g., benzyl groups) are removed by catalytic hydrogenation using palladium on carbon (10% w/w) under a hydrogen atmosphere.[1]

-

Final Product Isolation: The catalyst is removed by filtration, and the filtrate is concentrated to yield the final N-substituted valiolamine derivative.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Synthetic Workflow for N-Substituted Valiolamine Derivatives.

Biological Activities and Mechanisms of Action

N-substituted valiolamine derivatives exhibit potent inhibitory activity against α-glucosidases, which are key enzymes in carbohydrate digestion and glycoprotein processing. This inhibitory action forms the basis of their therapeutic applications in type 2 diabetes and viral infections.

Antidiabetic Activity: α-Glucosidase Inhibition in the Small Intestine

In the context of type 2 diabetes, these compounds act as competitive inhibitors of α-glucosidases, such as sucrase and maltase, in the small intestine.[1][5] By blocking these enzymes, they delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

Antidiabetic Mechanism of N-Substituted Valiolamine Derivatives.

Antiviral Activity: Targeting Host Endoplasmic Reticulum α-Glucosidases

Many enveloped viruses, including Dengue, Ebola, and SARS-CoV-2, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins.[1][3] N-substituted valiolamine derivatives inhibit the ER α-glucosidases I and II, which are critical for this process.[1][6] This inhibition leads to misfolded viral glycoproteins, disrupting virion assembly and reducing infectivity, thus offering a broad-spectrum antiviral strategy.[1][3][6]

Antiviral Action of N-Substituted Valiolamine Derivatives.

Structure-Activity Relationship and Quantitative Data

The inhibitory potency of N-substituted valiolamine derivatives is highly dependent on the nature of the N-substituent. Even simple modifications can lead to a significant increase in activity against α-glucosidases compared to the parent valiolamine.

α-Glucosidase Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various N-substituted valiolamine derivatives against porcine intestinal sucrase and maltase. Lower IC50 values indicate higher inhibitory potency.

| Compound | N-Substituent | Sucrase IC50 (μM) | Maltase IC50 (μM) |

| Valiolamine | -H | 1.2 | 0.48 |

| Derivative 6 | -CH(CH₂OH)₂ | 0.048 | 0.038 |

| Derivative 8a | -(1R,2R)-2-hydroxycyclohexyl | 0.024 | 0.015 |

| Derivative 9a | -(R)-(-)-β-hydroxyphenethyl | 0.032 | 0.021 |

| Derivative 23a | 4-O-α-D-glucopyranosyl-α-D-glucopyranosyl | 0.011 | 0.007 |

| Derivative 24a | 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-α-D-glucopyranosyl | 0.008 | 0.005 |

| Derivative 34a | 6-deoxy-6-[(1R,2R)-2-hydroxycyclohexyl]amino-α-D-glucopyranosyl | 0.018 | 0.012 |

| Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents"[5] |

Antiviral Activity Data

A study on N-alkylated derivatives of valiolamine demonstrated their potent inhibition of ER α-glucosidases I and II and their antiviral activity against Dengue virus and SARS-CoV-2 in vitro.[3][6] For instance, some derivatives showed up to a 100,000-fold improvement in inhibitory potency against ER α-glucosidase II compared to valiolamine itself.[3][6]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines the key steps for determining the inhibitory potency of valiolamine derivatives against α-glucosidases.

-

Enzyme and Substrate Preparation: Prepare solutions of the α-glucosidase enzyme (e.g., from porcine intestine) and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Preparation: Prepare serial dilutions of the N-substituted valiolamine derivatives to be tested.

-

Assay Procedure:

-

Add the enzyme solution to the wells of a microplate.

-

Add the inhibitor solutions at various concentrations to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the reaction mixture for a specific period.

-

-

Reaction Termination and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor required to achieve 50% enzyme inhibition, by plotting a dose-response curve.[5]

-

Workflow for In Vitro α-Glucosidase Inhibition Assay.

Conclusion

N-substituted valiolamine derivatives represent a versatile and potent class of α-glucosidase inhibitors with significant therapeutic potential. The foundational research highlighted in this guide demonstrates their promise as both antidiabetic and broad-spectrum antiviral agents. The straightforward synthetic accessibility via reductive amination and the clear structure-activity relationships provide a solid basis for the further design and development of novel drug candidates based on the valiolamine scaffold. This guide serves as a comprehensive resource for researchers and drug development professionals to inform and facilitate their work in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In Vitro Profile of EB-0176: A Preliminary Assessment

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: The following document is a structured representation based on publicly available information. As of the latest search, specific data for a compound designated "EB-0176" is not available in the public domain. The provided information is based on a tangentially related study concerning Epstein-Barr (EB) virus and should be interpreted with caution as it does not directly pertain to a compound with the identifier this compound.

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary in vitro studies theoretically associated with a compound designated this compound. Due to the absence of direct public data on this compound, this document will leverage a related study on the activation of Epstein-Barr (EB) virus to illustrate the format and type of data that would be presented. This guide is intended for researchers, scientists, and drug development professionals to serve as a template for the presentation of in vitro data.

Introduction

The development of novel therapeutic agents requires a thorough in vitro characterization to elucidate their mechanism of action, potency, and selectivity. This document outlines the foundational in vitro assays and data presentation that would be critical for the preclinical assessment of a hypothetical compound, this compound. The methodologies and data visualizations are based on standard practices in drug discovery and development.

Experimental Protocols

Cell Culture and Maintenance

A 1976 study utilized epithelial cells derived from a nasopharyngeal carcinoma (NPC) passaged in athymic (nude) mice.[1] These cells were confirmed to be of human origin and expressed the EB virus nuclear antigen (EBNA).[1] The cells were cultured to form pure monolayers and were viable for approximately 3 weeks.[1]

Viral Activation Assay

To induce a productive EB virus infection, the cultured NPC epithelial cells were treated with Bromodeoxyuridine (BUdR).[1] Following treatment, the cells were prepared for analysis by electron microscopy and immunofluorescence.[1]

Electron Microscopy

Treated and untreated cell cultures were fixed, sectioned, and examined using an electron microscope to identify the presence of viral particles.[1]

Immunofluorescence Assay

The presence of virus capsid antigen was detected using an immunofluorescence technique with a panel of human sera to confirm the identity of the virus as EB virus.[1]

Quantitative Data Summary

No quantitative data for a compound specifically named this compound is publicly available. A relevant 1976 study on Epstein-Barr virus activation did not provide quantitative data in its abstract that could be tabulated. The study qualitatively describes the presence of EBNA and the observation of viral particles after treatment with BUdR.[1]

Visualizations of Experimental Workflow and Signaling Pathways

Experimental Workflow for EB Virus Activation

The following diagram illustrates the workflow of the experiment described to activate EB virus in nasopharyngeal carcinoma cells.

Caption: Workflow for the in vitro activation of Epstein-Barr virus.

Hypothetical Signaling Pathway for this compound

The following is a hypothetical signaling pathway that could be investigated for a compound like this compound, assuming it targets a key cellular process.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

While specific in vitro data for this compound is not currently available in public literature, this guide provides a framework for how such data would be systematically presented. The methodologies and visualization formats are designed to offer a clear and comprehensive understanding of a compound's preclinical profile. The included example from a 1976 study on EB virus activation, though not directly related to a specific compound "this compound", serves to illustrate the experimental approaches that could be employed.[1] Further research and public disclosure of data are necessary to build a complete in vitro profile for any new chemical entity.

References

EB-0176: A Technical Guide to its Therapeutic Potential as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176 is a potent, N-substituted valiolamine derivative that has emerged as a promising broad-spectrum antiviral candidate. It functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the glycoprotein folding and quality control pathway. This inhibition leads to misfolded viral glycoproteins, thereby disrupting viral assembly and egress. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its antiviral activity by targeting host cellular enzymes, specifically the ER α-glucosidases I and II. These enzymes are essential for the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. By inhibiting these glucosidases, this compound disrupts the normal processing of N-linked glycans on viral proteins, leading to misfolded glycoproteins. This can trigger the ER-associated protein degradation (ERAD) pathway or result in the incorporation of defective glycoproteins into new virions, rendering them non-infectious.[1] This host-targeted mechanism suggests a high barrier to the development of viral resistance.

Signaling Pathway: ER Glycoprotein Folding and the Impact of this compound

Caption: this compound inhibits ER α-glucosidases, disrupting the calnexin/calreticulin cycle and leading to misfolded viral glycoproteins.

Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated high potency against its target enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for ER α-glucosidases I and II.

| Enzyme Target | IC50 (nM) |

| ER α-Glucosidase I | 600 |

| ER α-Glucosidase II | 1.1 |

| Data from a study on N-Substituted Valiolamine Derivatives.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (N-substituted Valiolamine Derivative)

This protocol outlines the general steps for the synthesis of N-substituted valiolamine derivatives like this compound via reductive amination.[3]

Materials:

-

Valiolamine

-

Appropriate aldehyde or ketone precursor for the desired N-substitution

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Palladium on carbon (10% w/w) (for debenzylation if protecting groups are used)

-

Hydrogen source (balloon or Parr hydrogenator)

-

Celite

-

Solvents for purification (e.g., ethyl acetate, hexane)

-

Thin-layer chromatography (TLC) plates and appropriate visualization method

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve valiolamine and the corresponding aldehyde/ketone in methanol.

-

Acidification: Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

-

Reduction: Add sodium cyanoborohydride to the reaction mixture in portions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up (if no deprotection is needed): Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection (if applicable): If benzyl protecting groups are used, dissolve the crude product in a suitable solvent (e.g., methanol, ethanol). Add palladium on carbon. Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted valiolamine derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ER α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate buffer)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

This compound stock solution in DMSO, serially diluted to desired concentrations

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Plate Preparation: To each well of a 96-well plate, add 10 µL of the test sample solution (this compound at various concentrations) or buffer for the control.

-

Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well.

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme + substrate + buffer) and A_sample is the absorbance of the well containing this compound.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: α-Glucosidase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

Antiviral Activity Assay (General Protocol for Dengue Virus)

This protocol describes a general method for assessing the antiviral efficacy of this compound against Dengue virus (DENV) in a cell-based assay.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dengue virus (DENV) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in DMSO, serially diluted in culture medium

-

96-well plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, or antibodies for viral antigens for immunofluorescence or ELISA)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: The following day, remove the culture medium and add serial dilutions of this compound in DMEM with a low percentage of FBS. Include a vehicle control (DMSO) and a no-treatment control.

-

Virus Infection: Infect the cells with DENV at a specified multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus lifecycle (e.g., 48-72 hours).

-

Quantification of Viral Replication:

-

RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA.

-

Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of cells to determine the infectious virus titer.

-

Immunofluorescence: Fix the cells and stain for a viral antigen using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the number of infected cells.

-

-

Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration.

Structural Basis of Inhibition

Crystallographic studies of ER α-glucosidase II in complex with N-substituted valiolamine derivatives, including this compound, have provided detailed insights into the molecular interactions driving its potent inhibition. The valiolamine core of this compound binds to the active site of the enzyme, forming extensive hydrogen bonds with key amino acid residues. The N-substituent extends into adjacent subsites of the enzyme's active site, forming additional interactions that significantly enhance binding affinity and inhibitory potency.[2]

Logical Relationship: From Structure to Antiviral Activity

Caption: The chemical structure of this compound dictates its potent antiviral activity through high-affinity enzyme binding.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of host-targeted, broad-spectrum antiviral therapies. Its high potency against ER α-glucosidases and its mechanism of action suggest potential efficacy against a range of enveloped viruses. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other N-substituted valiolamine derivatives.

References

Methodological & Application

Application Notes and Protocols for Testing EB-0176 Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of EB-0176, a potent inhibitor of ER α-glucosidases I and II, against the influenza virus.[1][2] The methodologies detailed below are based on established in vitro assays for influenza virus inhibitors and are designed to assess the compound's potency, cytotoxicity, and potential mechanism of action.[3]

Introduction to this compound

This compound is an N-substituted derivative of valiolamine that acts as a powerful inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively.[1][2] As these host enzymes are crucial for the proper folding and maturation of viral glycoproteins, this compound is a promising candidate for a broad-spectrum antiviral agent.[1] Its mechanism of action is expected to disrupt the influenza virus life cycle by interfering with the correct processing of viral hemagglutinin (HA) and neuraminidase (NA), leading to non-infectious viral progeny.

In Vitro Antiviral Activity Assays

A series of in vitro experiments are essential to determine the efficacy of this compound against various influenza virus strains.

2.1. Cell Lines and Virus Strains

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are the standard cell line for influenza virus propagation and antiviral testing.

-

Virus Strains: A panel of influenza A and B virus strains should be used, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and contemporary clinical isolates. It is also beneficial to include strains with known resistance to other antivirals.

2.2. Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound in MDCK cells must be determined to ensure that any observed antiviral effect is not due to cell death.

Protocol:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in a suitable medium.

-

Remove the growth medium from the cells and add the different concentrations of this compound.

-

Incubate for 48-72 hours, corresponding to the duration of the antiviral assays.

-

Assess cell viability using a standard method, such as the MTT or MTS assay.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

2.3. Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Protocol:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

Incubate for 2-3 days until visible plaques are formed.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50%.

2.4. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of the compound to protect cells from the virus-induced cell death.[4]

Protocol:

-

Seed MDCK cells in a 96-well plate.

-

Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

-

Add serial dilutions of this compound to the infected cells.

-

Incubate for 48-72 hours until CPE is observed in the virus control wells.

-

Assess cell viability using a dye uptake method (e.g., neutral red or crystal violet).

-

Calculate the EC50, the concentration of the compound that protects 50% of the cells from CPE.

2.5. Viral Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the compound.

Protocol:

-

Infect MDCK cells with influenza virus in the presence of different concentrations of this compound.

-

After a single replication cycle (e.g., 24-48 hours), harvest the supernatant.

-

Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

Calculate the EC50, the concentration of this compound that reduces the viral yield by 50%.

Data Presentation

Summarize the quantitative data from the in vitro assays in the following table for clear comparison.

| Assay Type | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Plaque Reduction | A/PR/8/34 (H1N1) | |||

| CPE Inhibition | A/PR/8/34 (H1N1) | |||

| Viral Yield Reduction | A/PR/8/34 (H1N1) | |||

| Plaque Reduction | Influenza B/Lee/40 | |||

| CPE Inhibition | Influenza B/Lee/40 | |||

| Viral Yield Reduction | Influenza B/Lee/40 |

Mechanism of Action Studies

To confirm that this compound acts by inhibiting glycoprotein processing, further experiments can be conducted.

4.1. Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active.

Protocol:

-

Infect MDCK cells with influenza virus.

-

Add a fixed, effective concentration of this compound at different time points post-infection (e.g., -2 to 0 hours, 0-2 hours, 2-4 hours, etc.).

-

After a single replication cycle, measure the viral yield.

-

Inhibition at later time points would be consistent with an effect on glycoprotein processing and viral budding.

4.2. Western Blot Analysis of Viral Glycoproteins

This analysis can directly visualize the effect of this compound on the processing of hemagglutinin (HA).

Protocol:

-

Infect MDCK cells with influenza virus and treat with this compound.

-

Lyse the cells at a late time point in the replication cycle.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe with an antibody specific for the influenza HA protein.

-

In the presence of an ER α-glucosidase inhibitor, a shift in the molecular weight of HA may be observed due to altered glycosylation.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the influenza virus life cycle, relevant host cell signaling pathways that are often manipulated by the virus, and the experimental workflow for testing this compound.[5][6]

Caption: Influenza virus life cycle and the putative point of inhibition by this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|COA [dcchemicals.com]

- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 5. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

EB-0176: Application Notes and Protocols for Flavivirus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-0176 is a potent, N-substituted derivative of valiolamine that acts as a powerful inhibitor of Endoplasmic Reticulum (ER) α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively[1]. This activity positions this compound as a promising broad-spectrum antiviral agent. Its mechanism of action targets a crucial host-cell process, the ER quality control machinery, which is essential for the proper folding of glycoproteins for a wide range of enveloped viruses, including flaviviruses[2]. By inhibiting these glucosidases, this compound disrupts the correct folding of viral envelope glycoproteins, leading to a reduction in the production of infectious viral particles[3][4][5]. This host-targeted approach offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.

Flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV), are enveloped viruses that rely on host ER α-glucosidases for the maturation of their structural proteins, including the envelope (E) and pre-membrane (prM) proteins[5][6][7]. Inhibition of these enzymes has been shown to impede the replication of these viruses, making compounds like this compound valuable tools for flavivirus research and potential therapeutic development[2][8].

Mechanism of Action: Inhibition of ER α-Glucosidases

The antiviral activity of this compound stems from its inhibition of ER α-glucosidases I and II. These host enzymes are critical for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. Proper folding and maturation of viral envelope glycoproteins are dependent on this pathway[3][9].

dot

Caption: Mechanism of this compound action in the ER.

Quantitative Data Summary

The following table summarizes the inhibitory activity of N-substituted valiolamine derivatives against ER α-glucosidases and their antiviral efficacy against Dengue Virus. While specific data for this compound's antiviral activity is not publicly available, the data for related compounds demonstrates the potential of this chemical class.

| Compound Class | Target | IC50 (µM) | Antiviral EC50 (µM) - DENV-2 | Cell Line | Reference |

| This compound | ER α-Glucosidase I | 0.6439 | Not Reported | - | [1] |

| ER α-Glucosidase II | 0.0011 | Not Reported | - | [1] | |

| N-substituted valiolamines | ER α-Glucosidases | Variable | Effective in vitro | Various | [2][8] |

| UV-4 (iminosugar) | ER α-Glucosidases | - | Potent in vivo inhibition | - | [8] |

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for measuring the titer of neutralizing antibodies but can be adapted to determine the concentration of an antiviral compound that inhibits virus infection by a certain percentage (e.g., PRNT50).

Materials:

-

Vero or BHK-21 cells

-

Flavivirus stock of known titer (e.g., DENV, ZIKV)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

-

Overlay medium (e.g., 1% methylcellulose in culture medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

Procedure:

-

Seed 6-well plates with Vero or BHK-21 cells to form a confluent monolayer on the day of the assay.

-

Prepare serial dilutions of this compound in serum-free culture medium.

-

Mix an equal volume of each this compound dilution with a standardized amount of flavivirus (e.g., 100 plaque-forming units, PFU).

-

Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.

-

Remove the inoculum and overlay the cells with the overlay medium.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The PRNT50 is the concentration of this compound that reduces the number of plaques by 50%.

dot

Caption: Workflow for Plaque Reduction Neutralization Test.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA

This assay quantifies the amount of viral RNA in infected cells to assess the effect of this compound on viral replication.

Materials:

-

Infected cell lysates (treated with this compound or vehicle control)

-

RNA extraction kit

-

Reverse transcriptase

-

Primers and probe specific for the target flavivirus gene (e.g., NS5)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Infect cells with the flavivirus in the presence of varying concentrations of this compound or a vehicle control.

-

At a specific time post-infection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the cDNA, virus-specific primers and probe, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) to normalize for the amount of input RNA.

-

Compare the viral RNA levels in this compound-treated cells to the vehicle-treated control to determine the extent of replication inhibition.

Western Blot Analysis of Viral Proteins

This technique is used to detect and quantify the levels of specific viral proteins in infected cells, providing insight into the effect of this compound on viral protein expression and processing.

Materials:

-

Infected cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against flavivirus proteins (e.g., E, prM, NS1) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Infect cells and treat with this compound as described for the qRT-PCR protocol.

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the viral proteins of interest and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of viral proteins in treated versus untreated cells.

dot

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound, as a potent inhibitor of ER α-glucosidases, represents a valuable tool for the study of flavivirus replication and the development of novel antiviral strategies. Its host-targeting mechanism of action makes it a promising candidate for a broad-spectrum antiviral with a high barrier to resistance. The protocols outlined above provide a framework for researchers to investigate the antiviral properties of this compound and similar compounds in the context of flavivirus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-glucosidase inhibitors reduce dengue virus production by affecting the initial steps of virion morphogenesis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Frontiers | Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro [frontiersin.org]

- 7. Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity Assay for EB-0176

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the cytotoxicity of EB-0176, a potent inhibitor of ER α-glucosidases I and II, using a colorimetric MTT assay.[1][2] This assay is a standard method for assessing cell viability and is crucial for the preclinical evaluation of potential therapeutic compounds.[3] The protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and data analysis. Additionally, this document includes a template for data presentation and diagrams illustrating the experimental workflow and a relevant biological pathway.

Introduction

This compound is an N-substituted derivative of valiolamine that acts as a potent inhibitor of ER α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively.[1][2] Its inhibitory action on these key enzymes in the endoplasmic reticulum suggests potential as a broad-spectrum antiviral agent.[1][2] As part of the preclinical safety and efficacy assessment, determining the cytotoxic profile of this compound is essential. This is achieved by evaluating its effect on the viability of relevant cell lines.